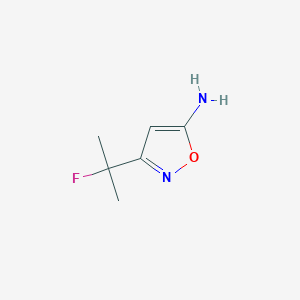

3-(2-Fluoropropan-2-yl)isoxazol-5-amine

Descripción general

Descripción

“3-(2-Fluoropropan-2-yl)isoxazol-5-amine” is a chemical compound with the CAS Number: 1049677-76-0 . It has a molecular weight of 144.15 . The IUPAC name for this compound is 5-(2-fluoropropan-2-yl)isoxazol-3-amine .

Synthesis Analysis

The synthesis of isoxazoles, including “this compound”, can be achieved using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can be isolated and characterized by spectroscopic methods .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature of 4°C and protected from light .Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Methyl-4 H -isoxazol-5-one, a similar compound to 3-(2-Fluoropropan-2-yl)isoxazol-5-amine, was synthesized and evaluated for its antimicrobial activity. It demonstrated significant activity against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).

Synthesis of Functionalized Derivatives

A study reported the development of a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, resulting in a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This synthesis process features the use of an inexpensive catalyst and simple reaction conditions (Cao et al., 2019).

Anti-Cancer Activity

The synthesis and biological evaluation of novel isoxazole derivatives revealed compounds exhibiting high antitumor activity, surpassing that of 5-fluorouracil in some cases. This research underscores the potential of isoxazole derivatives in cancer treatment (Hamama, Ibrahim, & Zoorob, 2017).

Isoxazole Derivatives as p53 Activators

Isoxazole derivatives have been synthesized and evaluated for their cytotoxicity, demonstrating significant anti-cancer activity. Specifically, they induced G2/M cell cycle arrest and activated p53 via mitochondrial-dependent pathways, suggesting potential for cancer therapy (Kumbhare et al., 2014).

Synthesis Techniques

A novel procedure for the synthesis of 3-aminoisoxazoles has been developed, involving the reaction of 3-bromoisoxazolines with amines. This method offers a consistent high yield, showcasing an efficient synthesis technique for isoxazole derivatives (Girardin et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)10-9-4/h3H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERBLYWQRHTUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

![(1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2711649.png)

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)

![N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711656.png)

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)